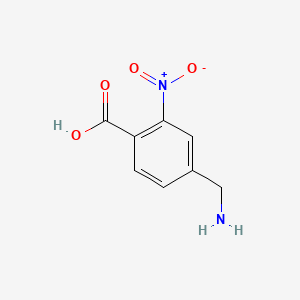

4-Carboxy-3-nitrobenzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Carboxy-3-nitrobenzylamine is an organic compound with the molecular formula C8H8N2O4. It is a colorless or pale yellow crystalline solid with an aromatic odor similar to benzoic acid. This compound is soluble in alcohol, ether, and other organic solvents, but only slightly soluble in water . It is often used as an intermediate in the synthesis of organic dyes and fluorescent pigments, as well as in the preparation of pharmaceutical intermediates and biochemical reagents .

Métodos De Preparación

The preparation of 4-Carboxy-3-nitrobenzylamine typically involves the nitration of toluene followed by a reduction reaction. The specific steps are as follows :

Nitration: Toluene is mixed with nitric acid, and concentrated sulfuric acid is used as a catalyst to carry out the nitration reaction at low temperature.

Reduction: The reaction mixture is then subjected to a reduction reaction using sodium nitrite or a nitrite solution to obtain the target product, this compound.

Análisis De Reacciones Químicas

4-Carboxy-3-nitrobenzylamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

4-Carboxy-3-nitrobenzylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of organic dyes and fluorescent pigments.

Biology: The compound can be used as a fluorescent probe and a fluorescent labeled material in fluorescence microscopy.

Medicine: It is utilized in the preparation of pharmaceutical intermediates.

Industry: The compound is used in the production of biochemical reagents.

Mecanismo De Acción

The mechanism of action of 4-Carboxy-3-nitrobenzylamine involves its ability to participate in various chemical reactions due to the presence of functional groups such as the nitro and carboxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in various applications. The specific molecular targets and pathways depend on the context in which the compound is used .

Comparación Con Compuestos Similares

4-Carboxy-3-nitrobenzylamine can be compared with similar compounds such as:

4-Aminomethyl-2-nitrobenzoic acid: Similar in structure but with different functional groups.

4-Carboxy-3-nitrobenzylic acid: Another related compound with slight variations in its chemical structure.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .

Actividad Biológica

4-Carboxy-3-nitrobenzylamine (C8H8N2O3) is an organic compound characterized by a benzene ring substituted with a carboxylic acid group, a nitro group, and an amine group. This unique combination of functional groups positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit significant antimicrobial activity. The presence of the nitro group in this compound suggests potential efficacy against various pathogens. For instance, similar nitro-substituted compounds have demonstrated effectiveness against bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis or function as reactive intermediates that interfere with cellular processes.

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies have shown that benzylamine derivatives can inhibit the growth of cancer cell lines, including those from leukemia and solid tumors. The mechanism of action often involves inducing apoptosis in cancer cells through pathways such as caspase activation and modulation of gene expression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of DNMT enzymes |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Bioreduction of Nitro Group: The nitro group may be reduced to form reactive intermediates that can bind to cellular macromolecules, leading to cytotoxic effects.

- Enzyme Interaction: The amine group can interact with enzymes or receptors, modulating their activity. For example, studies have indicated that similar compounds can act as inhibitors of DNA methyltransferases (DNMTs), which are crucial in cancer cell proliferation .

- Cellular Uptake: The carboxylic acid enhances solubility, facilitating cellular uptake and bioavailability.

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Study on Anticancer Activity: A recent study evaluated the antiproliferative effects of various nitro-substituted benzylamines against acute myeloid leukemia cell lines. Results indicated that this compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development .

- Enzyme Inhibition Study: Another investigation assessed the inhibitory effects on DNMTs, revealing that derivatives similar to this compound effectively reduced enzyme activity, leading to re-expression of tumor suppressor genes .

Propiedades

IUPAC Name |

4-(aminomethyl)-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUXOWSYHOCERZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666462 |

Source

|

| Record name | 4-(Aminomethyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100466-28-2 |

Source

|

| Record name | 4-(Aminomethyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.